N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c26-17(12-15-4-2-1-3-5-15)20-6-7-25-19-16(13-23-25)18(21-14-22-19)24-8-10-27-11-9-24/h1-5,13-14H,6-12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYFUNSAMEZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core is replaced by a morpholine moiety.
Attachment of the Phenylacetamide Group: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine-morpholine intermediate with phenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold or related pharmacophores, focusing on structural variations and their hypothesized impacts.
Pyrazolo[3,4-d]pyrimidine Derivatives with Sulfonamide and Chromenone Substituents
Example Compound (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences: The 3-position is substituted with a benzenesulfonamide group, enhancing solubility via the sulfonamide’s polarity.
- Hypothesized Effects: The sulfonamide may improve aqueous solubility compared to the target compound’s phenylacetamide, but its larger size could reduce membrane permeability.
Thio-Linked Benzoheterocyclic Derivatives ()
Example Compound (2u):
2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole
- Structural Differences:
- A thioether linkage connects the pyrazolo-pyrimidine core to a benzo[d]thiazole group.
- The 1-position has a polyethylene glycol (PEG)-like chain, enhancing hydrophilicity.
- The PEG-like chain may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl-phenylacetamide .
Triazole-Based Acetamide Derivatives ()
Example Compound: 2-(4-(((4-Oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Structural Differences: Replaces the pyrazolo-pyrimidine core with a 1,2,3-triazole ring. Retains the phenylacetamide group but introduces a 4-oxomorpholino-aniline moiety.
- Hypothesized Effects: The triazole ring offers metabolic stability due to resistance to oxidative degradation. The 4-oxomorpholino group may mimic the target compound’s morpholino substituent but with altered electronic effects due to the ketone .
Morpholino-Pyrazolo-Pyrimidine with Extended Chains ()
Example Compound: (R)-N-(4-(1-(7-(Hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide
- Structural Differences: A 7-(hydroxyamino)-7-oxoheptyl chain at the 1-position introduces a hydroxamic acid group, a known zinc-binding motif. Dual morpholine substituents (at pyrazolo-pyrimidine 4-position and carboxamide side chain).
- Dual morpholino groups may excessively increase polarity, reducing cell permeability .
Comparative Data Table
Research Findings and Implications
- Morpholino vs. Sulfonamide: The morpholino group in the target compound balances solubility and permeability better than bulky sulfonamides, which may favor extracellular targets .
- Fluorination: Fluorinated analogs () show enhanced metabolic stability, suggesting that introducing fluorine into the target compound’s phenylacetamide could improve pharmacokinetics.
- Linker Flexibility: The ethyl linker in the target compound provides optimal spacing for binding compared to rigid PEG chains () or long hydroxamic acid chains ().
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, a morpholino group, and an acetamide moiety. Its structural formula can be summarized as follows:
This unique combination of functional groups enhances its solubility and biological activity, making it a promising candidate for drug development.
This compound primarily functions as a kinase inhibitor . Kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in cancer. The pyrazolo[3,4-d]pyrimidine scaffold has shown efficacy in inhibiting various kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound effectively targets tyrosine kinases involved in cancer progression.
- Cell Cycle Regulation : It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Table 1: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Anticancer Activity | Demonstrated significant inhibition of cell proliferation in various cancer cell lines. |
| Kinase Inhibition | Effective against multiple kinases, particularly those involved in oncogenesis. |
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells, promoting apoptosis. |
Case Studies
-
In Vitro Studies :
- A study evaluating the compound's effects on A549 lung cancer cells reported an IC50 value of approximately 1.58 µM, indicating potent antiproliferative activity. The compound was found to significantly increase the percentage of cells in the G2/M phase of the cell cycle at concentrations as low as 0.5 µM .
-
Kinase Targeting :
- Interaction studies using biochemical assays demonstrated that this compound effectively binds to specific kinase targets, leading to reduced kinase activity compared to control groups.
-
Comparative Analysis :
- When compared to other pyrazolo derivatives, this compound exhibited superior potency against specific cancer types, showcasing its potential as a lead compound for further modifications aimed at enhancing selectivity and efficacy against particular malignancies.
Q & A
Q. How are off-target effects minimized during lead optimization?
- Answer :
- Selectivity profiling : Screen against panels of kinases or GPCRs (e.g., Eurofins KinaseProfiler™) .
- Covalent modification : Introduce reactive groups (e.g., acrylamides) for irreversible binding to specific cysteine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
